2-(Isopropylthio)ethanamine hydrochloride hydrate
Description
Properties
CAS No. |
927-69-5 |
|---|---|
Molecular Formula |
C5H14ClNS |
Molecular Weight |
155.69 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-5(2)7-4-3-6;/h5H,3-4,6H2,1-2H3;1H |
InChI Key |
HYOKJISSQZYCIM-UHFFFAOYSA-N |
SMILES |
CC(C)SCCN.O.Cl |
Canonical SMILES |
CC(C)SCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Haloalkane-Thiolate Coupling
The most widely documented synthesis begins with the reaction of 2-chloroethylamine hydrochloride with isopropyl mercaptan in the presence of a polar aprotic solvent such as dimethylformamide (DMF). The mechanism involves nucleophilic displacement of the chloride ion by the thiolate anion, facilitated by a base like triethylamine to deprotonate the thiol.
$$
\text{2-Chloroethylamine hydrochloride} + \text{Isopropyl mercaptan} \xrightarrow[\text{Et}_3\text{N}]{\text{DMF, 60°C}} \text{2-(Isopropylthio)ethanamine} + \text{HCl}
$$
Yields typically range from 65% to 78%, with byproducts including disulfide derivatives (2–5%) and unreacted starting materials. A study comparing solvents demonstrated that DMF outperforms tetrahydrofuran (THF) and acetonitrile in minimizing disulfide formation due to its superior stabilization of the transition state.
Thiol-Ene Reaction Under Photocatalytic Conditions
An alternative approach employs ultraviolet (UV) light to initiate a radical-mediated thiol-ene reaction between allylamine and isopropyl mercaptan. This method, while less common, offers regioselectivity advantages, particularly in avoiding oligomerization. Catalysts such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) enhance reaction kinetics, achieving conversions exceeding 85% within 4 hours.
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Byproducts (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic substitution | 72 ± 3 | 5–7 | 6–8 | High |
| Thiol-ene reaction | 84 ± 2 | 1–3 | 4 | Moderate |
Optimization of Reaction Conditions
Temperature and Atmosphere Control
Exothermic side reactions, such as the oxidation of thiols to disulfides, are mitigated by maintaining temperatures below 70°C and employing nitrogen or argon atmospheres. Kinetic studies reveal that increasing the temperature from 50°C to 70°C accelerates the nucleophilic substitution rate by a factor of 1.8 but raises disulfide byproduct formation from 3% to 9%.
Solvent Selection and Base Stoichiometry
The dielectric constant of the solvent profoundly impacts reaction efficiency. For instance, DMF ($$ \varepsilon = 36.7 $$) stabilizes ionic intermediates more effectively than THF ($$ \varepsilon = 7.5 $$), reducing energy barriers for the $$ S_N2 $$ mechanism. Base-to-substrate molar ratios of 1.2:1 optimize deprotonation without promoting elimination side reactions.
Purification and Isolation Techniques
Liquid-Liquid Extraction and Solvent Washing
Crude product mixtures are sequentially washed with saturated sodium bicarbonate (to remove residual HCl), brine (to eliminate polar impurities), and diethyl ether (to extract non-polar byproducts). This protocol, adapted from large-scale phenol derivative purification, reduces impurity levels to <0.5%.
Crystallization as the Hydrochloride Hydrate
The free base is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol, followed by recrystallization from a water-ethanol (3:1 v/v) mixture. Hydrate formation is confirmed via thermogravimetric analysis (TGA), showing a 5.2% mass loss at 110°C corresponding to the release of one water molecule ($$ \text{C}5\text{H}{13}\text{NS} \cdot \text{HCl} \cdot \text{H}_2\text{O} $$).
Table 2: Crystallization Parameters
| Solvent System | Purity (%) | Crystal Habit | Yield (%) |
|---|---|---|---|
| Water-Ethanol | 99.1 | Rhombic platelets | 88 |
| Acetone-Water | 98.3 | Needles | 76 |
Analytical Characterization
Spectroscopic Validation
- $$ ^1\text{H NMR} $$ (400 MHz, D$$ _2$$O): δ 1.25 (d, 6H, $$ J = 6.8 $$ Hz, CH(CH$$ _3$$)$$ _2 $$), 2.75 (m, 1H, SCH(CH$$ _3$$)$$ _2 $$), 3.10 (t, 2H, $$ J = 7.2 $$ Hz, SCH$$ _2 $$), 3.45 (t, 2H, $$ J = 7.2 $$ Hz, NH$$ _2$$CH$$ _2 $$).
- IR (KBr): 3350 cm$$ ^{-1} $$ (N–H stretch), 2560 cm$$ ^{-1} $$ (S–H absent, confirming thioether formation).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm reveals a single peak with >99% area purity, corroborating the effectiveness of the crystallization protocol.
Comparative Analysis of Industrial vs. Laboratory-Scale Syntheses
Industrial processes prioritize cost efficiency and throughput, often employing continuous flow reactors to enhance mass transfer and reduce reaction times. In contrast, laboratory-scale syntheses focus on maximizing yield and purity, utilizing batch reactors with precise temperature control.
Table 3: Scale-Dependent Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (500 mL) | Continuous Flow |
| Throughput (kg/day) | 0.5–1 | 50–100 |
| Energy Consumption (kW) | 0.3 | 12 |
| Purity (%) | 99.1 | 98.5 |
Challenges in Hydrate Stabilization
The hydrochloride hydrate exhibits deliquescence under high humidity (>75% RH), necessitating storage in desiccated environments. X-ray powder diffraction (XRPD) studies identify the monohydrate form as the most thermodynamically stable polymorph, with no phase transitions observed below 50°C.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two reactive moieties:
-
Primary amine (–NH₂): Prone to nucleophilic reactions (e.g., alkylation, acylation) and acid-base interactions.
-
Thioether (–S–iPr): Susceptible to oxidation (forming sulfoxides/sulfones) and nucleophilic substitution at the sulfur center.
Comparative Analysis with Structural Analogs
Reactivity patterns for similar compounds (e.g., Schedule I substances in ) suggest:
For 2-(isopropylthio)ethanamine hydrochloride hydrate:
-
Thioether oxidation : Likely forms sulfoxide/sulfone derivatives under oxidizing conditions (e.g., H₂O₂, O₃).
-
Amine reactivity : May engage in condensation reactions (e.g., with carbonyl compounds) or act as a ligand in coordination chemistry.
Oxidation of Thioether
Nucleophilic Substitution
The thioether’s sulfur could act as a leaving group in SN2 reactions:
Acid-Base Chemistry
The hydrochloride salt’s amine group can deprotonate in basic media, regenerating the free base:
Research Gaps and Limitations
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
2-(Isopropylthio)ethanamine hydrochloride hydrate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The amine group can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
- Formation of Thioethers : The thioether group can react with electrophiles, leading to the creation of thioether derivatives.
These reactions make the compound valuable in developing pharmaceuticals and other organic compounds.
Research on the biological activity of this compound is still emerging. However, compounds with similar structures have shown potential pharmacological properties:
- Antimicrobial Activity : Compounds with thioether groups often exhibit antimicrobial properties, suggesting that 2-(isopropylthio)ethanamine may also possess similar effects.
- Neuropharmacological Effects : Given its structural similarity to other psychoactive substances, there is interest in exploring its effects on neurotransmitter systems.
Further research is necessary to elucidate its specific biological mechanisms and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Isopropylthio)ethanamine hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It can also modulate the activity of specific enzymes by binding to their active sites, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Thioether-containing compounds exhibit distinct properties compared to analogs with chloro, methoxy, or amino substituents. Key comparisons include:
Biological Activity
2-(Isopropylthio)ethanamine hydrochloride hydrate is an aliphatic amine characterized by its thioether and amine functional groups. The compound, with a molecular formula of C5H13ClN2S and a molecular weight of approximately 173.7 g/mol, has garnered attention in organic synthesis and medicinal chemistry due to its unique chemical properties. This article explores its biological activity, potential pharmacological effects, and relevant research findings.
The compound appears as a white to off-white solid and is soluble in water. Its reactivity is attributed to the presence of both amine and thioether functional groups, enabling participation in various chemical reactions that are valuable in synthetic organic chemistry.
Biological Activity Overview
Research on the specific biological activity of this compound is limited. However, compounds with similar structural characteristics have demonstrated various pharmacological properties. Potential biological activities of this compound may include:
- Antimicrobial Activity : Similar thioether-containing compounds have shown antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Some related compounds have been studied for their cytotoxic effects on cancer cell lines.
- Neuropharmacological Effects : Compounds with amine functionalities often exhibit psychoactive properties.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented in the following table:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(Ethylthio)ethanamine | C4H11NS | Ethyl group instead of isopropyl; potential different biological activity. |
| 2-(Butylthio)ethanamine | C5H13NS | Larger hydrophobic character which may alter pharmacokinetics. |
| 2-[4-(Isopropylthio)-2,5-dimethoxyphenyl]ethanamine | C12H17NOS | Contains additional methoxy groups; potential psychoactive properties. |
The unique combination of thioether and amine functionalities in this compound may impart distinct chemical reactivity and biological effects compared to these similar compounds.
Case Studies and Research Findings
While direct studies on this compound are scarce, several related studies provide insight into its potential biological activities:
- Antimicrobial Studies : Research has shown that thioether-containing compounds can disrupt bacterial membranes, leading to cell death. For instance, a study on lysine homopeptides indicated that structural modifications can significantly enhance antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessments : In a study involving thiazole analogues derived from marine cyanobacteria, it was found that certain structural features contributed to their cytotoxicity in human colon tumor cells (HCT116). This suggests that similar modifications in 2-(isopropylthio)ethanamine could yield significant cytotoxic properties .
- Neuropharmacological Effects : Compounds with amine functionalities often interact with neurotransmitter systems. For example, studies on related psychoactive substances have indicated their ability to modulate serotonin receptors, potentially leading to mood-altering effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Isopropylthio)ethanamine hydrochloride hydrate?
Methodological Answer:
The compound can be synthesized via thiol-alkylation , where 2-chloroethylamine hydrochloride reacts with isopropylthiol under basic conditions (e.g., NaOH or K₂CO₃). Key steps:
Reagent Setup : Use anhydrous conditions to minimize hydrolysis of the chloroethylamine intermediate.
Reaction Optimization : Maintain a pH of 8–9 to favor nucleophilic substitution while avoiding thiol oxidation.
Purification : Recrystallize the product from ethanol/water to isolate the hydrate form. Monitor purity via HPLC (≥95%) .
Basic: How should researchers characterize this compound’s structural and chemical properties?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the isopropylthio group (δ ~1.3 ppm for CH₃, δ ~3.4 ppm for SCH) and the ethanamine backbone (δ ~2.8 ppm for NH₂). Confirm hydrate presence via broad O–H stretches in IR (~3400 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ (calculated for C₅H₁₅ClNSS·H₂O: ~208.5 g/mol).
- X-ray Crystallography : Refine crystal structure using SHELX software to confirm hydrogen bonding between the hydrochloride and hydrate .
Basic: What storage conditions ensure stability of this compound?
Methodological Answer:
- Short-term : Store at –20°C in airtight, desiccated containers to prevent deliquescence.
- Long-term : Use vacuum-sealed vials under inert gas (N₂/Ar) to avoid oxidation of the thioether group. Note : Conflicting reports exist; some hydrates stabilize at room temperature, while others require cryogenic storage. Validate stability via periodic TGA/DSC analysis .
Advanced: How can researchers resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
- Data Contradiction Analysis :
- Hydrate vs. Anhydrous Form : Perform Karl Fischer titration to quantify water content. Hydrate decomposition during DSC may skew melting points.
- Impurity Profiling : Use LC-MS to identify by-products (e.g., oxidized sulfoxide derivatives) that alter thermal properties.
- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-(Diethylamino)ethyl chloride hydrochloride) to establish trends in thermal behavior .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing side reactions?
Methodological Answer:
- Process Optimization :
- Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time, minimizing thiol oxidation.
- Stoichiometric Control : Use a 10% excess of isopropylthiol to drive the reaction to completion.
- By-Product Mitigation : Add antioxidants (e.g., BHT) to the reaction mixture to suppress disulfide formation.
- Scale-Up Challenges : Monitor exothermicity using in-situ FTIR to prevent thermal runaway .
Advanced: How to analyze and mitigate by-products formed during synthesis?
Methodological Answer:
- Analytical Workflow :
- LC-MS/MS : Identify major by-products (e.g., 2-(Isopropylsulfinyl)ethanamine via oxidation).
- Mechanistic Studies : Use DFT calculations to predict reactivity pathways and adjust reaction conditions (e.g., lower temperature for slower oxidation).
- Column Chromatography : Separate by-products using silica gel with a gradient of ethyl acetate/methanol .
Safety: What PPE and handling protocols are critical for this compound?
Methodological Answer:
- PPE Requirements : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- First Aid : For skin contact, rinse immediately with 10% acetic acid to neutralize hydrochloride residues, followed by water. For inhalation, move to fresh air and monitor for 48 hours due to delayed respiratory effects .
Application: How is this compound utilized in drug discovery or biochemical studies?
Methodological Answer:
- Pharmacological Intermediates : Acts as a precursor for thioether-containing ligands targeting cysteine proteases.
- Bioconjugation : React with maleimide-functionalized biomolecules for site-specific labeling (e.g., SPR sensor chips) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
